molecular formula C18H20N2O B2992157 2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine CAS No. 1019108-20-3

2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B2992157
CAS No.: 1019108-20-3
M. Wt: 280.371
InChI Key: WZKWOYOXPOFXOL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine is a high-purity chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.36 g/mol . This methoxyphenyl-substituted indole ethanamine derivative is offered for research purposes exclusively. It is structurally analogous to other investigated indole-based compounds, such as 1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine, which has been identified as a steroid hormone receptor ERR1 antagonist, suggesting potential research applications in the study of metabolic pathways and nuclear receptor signaling . Researchers can utilize this compound as a key synthetic intermediate or as a pharmacological tool in exploratory biochemical and pharmacological studies. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12-18(15-5-3-4-6-17(15)20-12)16(11-19)13-7-9-14(21-2)10-8-13/h3-10,16,20H,11,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKWOYOXPOFXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(CN)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-methylindole.

    Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and 2-methylindole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the indole and methoxyphenyl groups.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of indole- and phenyl-substituted ethanamines. Below is a comparative analysis with structurally related molecules:

Compound Key Structural Features Biological Target Activity References
2-(4-Methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine Dual substitution: 4-methoxyphenyl and 2-methylindole on ethanamine S. mutans GtfC 79% biofilm reduction at 10 µg/ml; in vivo caries inhibition
2-(1H-Indol-3-yl)ethanamine (Tryptamine hydrochloride) Unsubstituted indole on ethanamine HSP90 Anti-plasmodial; hydrogen bonds with GLU527 and TYR604 of HSP90
2-(5-Ethyl-1H-indol-3-yl)ethanamine 5-Ethyl substitution on indole ring HSP90 Similar HSP90 binding as tryptamine; enhanced lipophilicity
4-Chloro-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide 2-Methylindole linked to benzamide via ethylamine Arp2/3 complex IC₅₀ = 0.29 µM for Arp2/3 inhibition; disrupts actin polymerization
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine 5-Fluoro and 1-methyl substitutions on indole Not specified Improved metabolic stability compared to unfluorinated analogues
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine 5-Trifluoromethoxy substitution on indole Not specified Enhanced electron-withdrawing effects; potential CNS activity
Methyl (E)-3-(4-{[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl}phenyl)prop-2-enoate 2-Methylindole linked to methyl cinnamate via ethylamine spacer Not specified Demonstrates anti-inflammatory properties in pre-clinical models

Key Findings:

Substituent Effects on Target Binding :

  • The 4-methoxyphenyl group in the target compound enhances π-π stacking with aromatic residues in the GtfC active site, a feature absent in simpler tryptamine derivatives .
  • 2-Methylindole contributes to hydrophobic interactions, improving binding affinity compared to unsubstituted indoles (e.g., tryptamine) .

Biological Specificity :

  • Unlike HSP90-targeting tryptamine derivatives (Compounds 1–3 in ), the dual substitution in the target molecule confers specificity for GtfC, avoiding off-target effects on chaperone proteins.
  • Fluorinated analogues (e.g., ) exhibit greater metabolic stability but lack direct evidence of anti-biofilm activity.

Pharmacological Outcomes: The target compound reduces S. Benzamide derivatives (e.g., ) prioritize cytoskeletal disruption over antimicrobial effects, highlighting divergent therapeutic applications.

Biological Activity

2-(4-Methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine, commonly referred to as a derivative of indole and phenyl compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including neuropharmacology and oncology.

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 280.36 g/mol
  • Density : 1.145 g/cm³
  • Boiling Point : 464.8°C at 760 mmHg
  • LogP : 3.90 (indicating moderate lipophilicity)

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on related indole derivatives show promising results against various cancer cell lines:

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
Compound AHCT-15 (Colon Carcinoma)1.61 ± 1.92Inhibition of cell proliferation
Compound BU251 (Glioblastoma)<10Induction of apoptosis via Bcl-2 interaction

The presence of methoxy groups in the phenyl ring is often correlated with enhanced cytotoxicity, suggesting that structural modifications can significantly impact biological efficacy .

Neuropharmacological Effects

Indole derivatives are known for their psychoactive properties, often linked to serotonin receptor modulation. Compounds similar to this compound have been studied for their potential as antidepressants and anxiolytics:

  • Mechanism : These compounds may act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the synaptic cleft.
  • Case Studies : In animal models, administration of such indole derivatives resulted in decreased anxiety-like behaviors and improved mood indicators.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies, which highlight how variations in chemical structure influence pharmacological effects:

  • Methoxy Substitution : The methoxy group at the para position on the phenyl ring enhances lipophilicity and receptor affinity.
  • Indole Configuration : The methyl substitution on the indole ring appears to modulate the compound's interaction with biological targets, impacting its efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine and its analogs?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted indole precursors and methoxyphenyl derivatives. For example, the Bischler-Napieralski reaction (cyclization of β-phenethylamines) is effective for constructing indole scaffolds, as demonstrated in the synthesis of related isoquinoline derivatives . Key steps include optimizing reaction conditions (e.g., temperature, catalysts) and purification via column chromatography or recrystallization. For analogs, substituents on the indole ring (e.g., chloro groups at position 5) can be introduced using electrophilic substitution .

Q. How can structural characterization be performed for this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry. For example, monoclinic space groups (e.g., P2₁/n) and unit cell parameters (e.g., a = 12.60 Å, b = 10.75 Å) are typical for indole derivatives .
  • NMR spectroscopy : ¹H NMR (300 MHz) can resolve indole NH (~δ 9.88 ppm) and methoxy protons (~δ 3.60 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 294.35 for C₁₈H₂₀N₂O₂) .

Q. What biological targets are associated with structurally related ethanamine derivatives?

  • Methodology : Screen for activity at NMDA receptors (e.g., inhibition via voltage-dependent mechanisms) or ABCB1 transporters (e.g., reversing multidrug resistance in cancer cells using isoquinoline analogs) . Use patch-clamp electrophysiology or cytotoxicity assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., space group discrepancies) be resolved during refinement?

  • Methodology :

  • Software cross-validation : Compare results from SHELXL (for small molecules) and PHENIX (for macromolecules). SHELX’s robustness in handling high-resolution data reduces systematic errors .
  • Enantiomer analysis : Apply Flack’s x parameter to distinguish centrosymmetric vs. chiral space groups, avoiding false polarity assignments in near-symmetric structures .

Q. What strategies optimize synthetic yields for derivatives with bulky substituents (e.g., 4-methoxy or 2-methyl groups)?

  • Methodology :

  • Protecting groups : Use benzyloxy or tert-butyl groups to shield reactive sites during synthesis .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield for sterically hindered intermediates .
  • HPLC purification : Resolve diastereomers or byproducts using C18 columns with acetonitrile/water gradients .

Q. How can structure-activity relationships (SAR) be explored for HDAC inhibition using this scaffold?

  • Methodology :

  • Computational docking : Model interactions between the ethanamine moiety and HDAC catalytic pockets (e.g., Panobinostat’s binding to Zn²⁺ ions) using AutoDock Vina .
  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl or halogen atoms to modulate lipophilicity and binding affinity .

Q. What analytical approaches address discrepancies in biological activity between enantiomers?

  • Methodology :

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers .
  • Pharmacological profiling : Compare IC₅₀ values of each enantiomer in receptor-binding assays (e.g., NMDA inhibition) .

Notes

  • Contradictions : Variability in synthetic yields (e.g., 54.4% in vs. higher yields for protected intermediates ) may arise from steric effects or purification efficiency.
  • Advanced Tools : For high-throughput crystallography, SHELXC/D/E pipelines enable rapid phasing of macromolecular complexes .

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